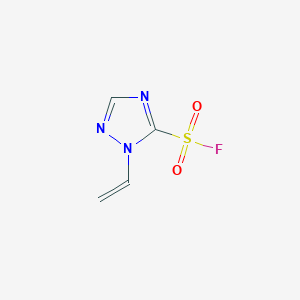

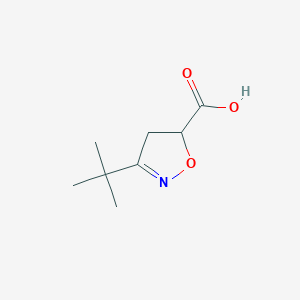

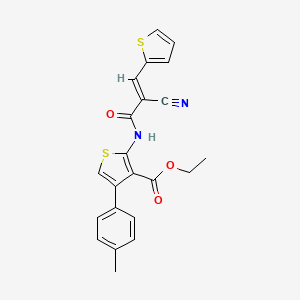

3-Tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl-containing compounds is a topic of interest due to their presence in biologically active natural products. For instance, tert-alkyl amino hydroxy carboxylic acids are synthesized using an oxazolone-mediated ene-type reaction with enol ethers, followed by NaBH4 reduction of the intermediate oxazolone . This method could potentially be adapted for the synthesis of 3-Tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of tert-butyl-containing compounds can be complex and is often elucidated using various spectroscopic techniques. For example, the crystal structure of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate was determined using X-ray diffraction and compared with density functional theory (DFT) calculations . Such detailed structural analysis is crucial for understanding the molecular conformation and electronic properties of the compound.

Chemical Reactions Analysis

Tert-butyl groups can influence the reactivity of the molecule they are part of. For instance, the synthesis of 2-arylthiazolidine-4-carboxylic acid derivatives with tert-butyl groups showed enhanced antibacterial activities compared to their non-tert-butyl analogs . This suggests that the tert-butyl group can play a significant role in the biological activity of a molecule.

Physical and Chemical Properties Analysis

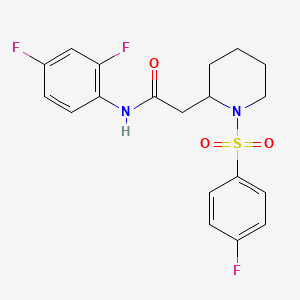

The physical and chemical properties of tert-butyl-containing compounds can be diverse. For example, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate included an analysis of its crystal structure and intermolecular interactions, which contribute to its physical properties . Additionally, the study of 2-alkyl-4-amino-5-(tert-butyl-NNO-azoxy)-2H-1,2,3-triazole 1-oxides provided insights into the reduction reactions of these compounds .

Wissenschaftliche Forschungsanwendungen

Multicomponent Reaction Synthesis

3-Tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid plays a role in multicomponent reactions. For instance, it is involved in the synthesis of triazole-oxazole derivatives through a Ce(OTf)3-catalyzed reaction. This synthesis method has practical applications due to its time-saving, one-pot operations. Some derivatives synthesized via this method have shown potential anticancer activities (Cao et al., 2020).

Synthesis of Heterocycles

The compound is used in the synthesis of various heterocycles. For instance, its derivatives are involved in synthesizing 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione, which is derived from N-tert-butyl-2-aroyl thiosemicarbazide (RashidiN. & BeradB., 2012).

Development of Chiral Auxiliaries

This compound is also utilized in the development of new chiral auxiliaries. An example includes its use in synthesizing tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which has applications in dipeptide synthesis and various other organic transformations (Studer, Hintermann & Seebach, 1995).

Aggregation Properties in Organic Chemistry

The compound's derivatives are also studied for their aggregation properties, as seen in thiacalix[4]arenes containing N-acylamide fragments synthesized from thiacalix[4]arene carboxylic acid chlorides and 2-substituted 4,5-dihydro-1,3-oxazoles (Kleshnina et al., 2015).

Hydrolysis Studies

Hydrolysis of N-tert-Butyl-2-oxo-4,5-diphenyl-4-oxazolin-3-carboxamid, a derivative of this compound, has been studied to understand the formation of various compounds through this process. This adds to the understanding of chemical reactions and compound formation mechanisms (Krieg & Lautenschläger, 1976).

Catalysis

The compound is involved in catalytic processes, such as a Ce(OTf)3-catalyzed cascade reaction to synthesize 2-alkynyl oxazoles. These oxazoles have demonstrated biological activity and potential for anticancer applications (Cao et al., 2020).

Eigenschaften

IUPAC Name |

3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-8(2,3)6-4-5(7(10)11)12-9-6/h5H,4H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASVWRHPZYFHDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3016363.png)

![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3016367.png)

![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxane]-4'-amine;dihydrochloride](/img/structure/B3016368.png)

![5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid](/img/structure/B3016369.png)

![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)nicotinamide](/img/structure/B3016370.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B3016374.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B3016380.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B3016381.png)